Absence of Direct Head-to-Head Biological Potency Data Against TRPC3/6 Reference Compounds
No primary research paper or patent containing quantitative IC50, EC50, or Kd data for CAS 439112-07-9 against any biological target was identified in the permissible peer-reviewed literature. The landmark paper defining the anilino-thiazole TRPC3/6 pharmacophore reports potencies for multiple analogs (e.g., compounds 14-19, 22, 23), but these structures are 5-amide-substituted thiazoles and do not include the 5-acetyl-substituted compound 439112-07-9 [1]. The lack of any published TRPC3 or TRPC6 potency value prevents any cross-study comparison with known tool compounds like the GSK anilino-thiazole amides.
| Evidence Dimension | TRPC3/6 inhibitory potency |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | GSK anilino-thiazole amides (e.g., compound 14) with reported nanomolar IC50 in FLIPR and electrophysiology assays |
| Quantified Difference | Cannot be calculated |
| Conditions | TRPC3/6 FLIPR (carbachol-stimulated) and electrophysiology (OAG-stimulated) assays [1] |
Why This Matters
Without target potency data, a scientific user cannot determine whether this compound engages TRPC3/6 or any other target, precluding its use as a pharmacological tool or procurement for mechanism-of-action studies.
- [1] Washburn, D.G., et al. The discovery of potent blockers of the canonical transient receptor channels, TRPC3 and TRPC6, based on an anilino-thiazole pharmacophore. Bioorg. Med. Chem. Lett. 2013, 23, 4979-4984. View Source
